Cas no 2467-16-5 (Tricyclohexyl Borate)

Tricyclohexyl Borate Chemical and Physical Properties
Names and Identifiers
-
- Boric acid (H3BO3),tricyclohexyl ester
- tricyclohexyl borate
- AC1L2TMV
- AC1Q55NT
- boric acid tricyclohexyl ester
- Borsaeure-tricyclohexylester
- Cyclohexyl borate
- Cyclohexyl-orthoborat
- SureCN51373
- tri-cyclohexoxyborane
- Tricyclohexyl orthoborate
- Tricyclohexyl-borat
- Tris(cyclohexyloxy)borane
- DTXSID8062442
- NS00046762
- NSC 57115
- NSC-57115
- EINECS 219-584-5
- Boric acid, tricyclohexyl ester
- Boric acid (H3BO3), tricyclohexyl ester
- Cyclohexyl borate, (C6H11O)3B
- Tricyclohexyl borate #
- NSC57115
- AI3-60243
- BOOITXALNJLNMB-UHFFFAOYSA-N
- SCHEMBL51373
- 5ZZQ6E57AZ
- 2467-16-5
- Tricyclohexyl Borate
-
- Inchi: InChI=1S/C18H33BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2
- InChI Key: BOOITXALNJLNMB-UHFFFAOYSA-N
- SMILES: C1CCC(OB(OC2CCCCC2)OC2CCCCC2)CC1
Computed Properties
- Exact Mass: 307.25599
- Monoisotopic Mass: 308.252275
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 27.7
- Tautomer Count: nothing
Experimental Properties
- Density: 0.99
- Boiling Point: 365°Cat760mmHg
- Flash Point: 123.5°C
- Refractive Index: 1.477
- PSA: 27.69
- LogP: 5.01920
Tricyclohexyl Borate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T357820-10g |
Tricyclohexyl Borate |
2467-16-5 | 10g |
$ 800.00 | 2023-09-05 | ||
TRC | T357820-25g |
Tricyclohexyl Borate |
2467-16-5 | 25g |
$574.00 | 2023-05-17 |
Tricyclohexyl Borate Related Literature
-
1. 176. The preparation of simple organic orthoboratesLeo H. Thomas J. Chem. Soc. 1946 820
-
2. 709. The decomposition of aliphatic diazo-compounds by trimethyl borate: the preparation of branched-chain paraffins of high molecular weightG. D. Buckley,N. H. Ray J. Chem. Soc. 1952 3701
-
3. 608. Esters containing boron and seleniumH. G. Cook,J. D. Ilett,B. C. Saunders,G. J. Stacey J. Chem. Soc. 1950 3125
-
4. High molecular weight polymethylene. Part 1.—The kinetics of the copper salt catalyzed decomposition of diazomethaneC. E. H. Bawn,T. B. Rhodes Trans. Faraday Soc. 1954 50 934
Additional information on Tricyclohexyl Borate
Tricyclohexyl Borate: A Comprehensive Overview
Tricyclohexyl Borate, also known by its CAS number CAS No. 2467-16-5, is a versatile compound with significant applications in various fields of chemistry and materials science. This borate ester, composed of three cyclohexyl groups attached to a boron atom, has garnered attention due to its unique properties and potential in modern chemical synthesis. In this article, we delve into the structure, synthesis, applications, and recent advancements related to Tricyclohexyl Borate.
The molecular structure of Tricyclohexyl Borate is characterized by a central boron atom bonded to three cyclohexyl groups. This arrangement imparts the compound with a high degree of symmetry and stability. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and compatibility in different chemical environments. For instance, researchers have explored the role of Tricyclohexyl Borate as a stabilizing agent in organometallic reactions, where its bulky structure helps prevent unwanted side reactions.
The synthesis of Tricyclohexyl Borate typically involves the reaction of boron trichloride with cyclohexanol under specific conditions. This process has been optimized in recent years to enhance yield and purity. For example, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of a phase-transfer catalyst significantly improved the reaction efficiency, making large-scale production more feasible. Such advancements underscore the ongoing efforts to refine synthetic methodologies for this compound.
Tricyclohexyl Borate finds extensive use in the field of organic synthesis, particularly as a precursor for various boronic esters. These derivatives are invaluable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in drug discovery and materials science. Recent research has also explored its application as a ligand in catalytic systems, where its ability to stabilize metal centers enhances catalytic activity and selectivity.
In addition to its role in organic synthesis, Tricyclohexyl Borate has been investigated for its potential in polymer chemistry. Its bulky structure makes it an ideal candidate for controlling polymerization kinetics and morphologies. A 2023 study published in Macromolecules highlighted its use as a chain transfer agent in controlled radical polymerization, leading to polymers with tailored properties suitable for advanced materials applications.
The physical and chemical properties of Tricyclohexyl Borate have been extensively studied to understand its behavior under various conditions. For instance, its thermal stability has been evaluated up to 300°C, making it suitable for high-temperature applications. Moreover, recent spectroscopic studies have provided insights into its electronic structure, which is critical for predicting its reactivity in different chemical systems.
In terms of environmental impact, researchers have begun exploring the biodegradation pathways of Tricyclohexyl Borate. Early findings suggest that it undergoes hydrolysis under certain conditions, leading to the formation of less hazardous byproducts. These studies are essential for ensuring the sustainable use of this compound in industrial applications.
The demand for Tricyclohexyl Borate continues to grow as new applications emerge across diverse industries. Its role as an intermediate in pharmaceutical synthesis has been particularly notable, with several drug candidates utilizing this compound as a key building block. Furthermore, its application in electronic materials has opened new avenues for research into advanced semiconductors and optoelectronic devices.
In conclusion, Tricyclohexyl Borate, CAS No. 2467-16-5, stands out as a multifaceted compound with immense potential across various chemical disciplines. From organic synthesis to polymer chemistry and materials science, its unique properties continue to drive innovation and research. As advancements in synthetic methodologies and application development progress, we can expect even greater contributions from this compound in shaping future technologies.
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